N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide
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Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Drug Research
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)picolinamide and related compounds have been studied for their potential in treating tuberculosis. For instance, pyrazinamide, a structurally related compound, is recognized for its antitubercular properties. A study focused on synthesizing pyrazinamide Mannich bases, incorporating various substituted piperazines, revealed some of these bases to exhibit significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis H37Rv. This highlights the compound's role in developing new antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).
Ethylene Biosynthesis Inhibition in Plants
Research into pyrazinamide, which shares a similar structural motif with this compound, uncovered its ability to block ethylene biosynthesis in Arabidopsis thaliana. Ethylene is crucial for fruit ripening and flower senescence, suggesting that derivatives of pyrazinamide, including possibly this compound, could help reduce postharvest loss by suppressing ethylene production in plants. This application could revolutionize the management of ethylene-sensitive crops, potentially extending their shelf life and reducing waste (Sun et al., 2017).
Development of Anti-tubercular Agents
Further exploration into antitubercular agents includes the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, highlighting the ongoing efforts to combat tuberculosis by identifying new potent compounds. This research not only demonstrates the significance of such compounds in treating tuberculosis but also showcases the potential versatility of this compound in related applications (Srinivasarao et al., 2020).
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(14-3-1-2-6-18-14)20-11-13-4-9-21(10-5-13)15-12-17-7-8-19-15/h1-3,6-8,12-13H,4-5,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGQPQGQXLMPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.